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Compound of Interest

Compound Name: 6-Amino-2-chloronicotinonitrile

Cat. No.: B3037677

An In-Depth Technical Guide to 6-Amino-2-chloronicotinonitrile: Properties, Synthesis, and
Applications

Abstract

6-Amino-2-chloronicotinonitrile has emerged as a pivotal building block in contemporary
medicinal chemistry and materials science. Its unique trifunctional molecular architecture—
comprising an amino group, a chloro substituent, and a nitrile moiety on a pyridine core—offers
a versatile platform for synthesizing a diverse array of complex heterocyclic compounds. This
guide provides an in-depth analysis of the core physical and chemical characteristics of 6-
Amino-2-chloronicotinonitrile, presenting a consolidated resource for researchers, chemists,
and professionals in drug development. We will explore its structural and physicochemical
properties, reactivity, established synthetic protocols, and critical safety considerations,
underpinned by authoritative references to ensure scientific integrity.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
identity and core properties. 6-Amino-2-chloronicotinonitrile is a substituted pyridine
derivative. The strategic placement of its functional groups dictates its reactivity; the electron-
withdrawing nature of the nitrile and chloro groups influences the electron density of the
pyridine ring, while the amino group acts as a nucleophilic center and a directing group.

Below is a summary of its key identifiers and molecular properties.
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Identifier Value Source
6-Amino-2-chloro-3-

IUPAC Name o o
pyridinecarbonitrile

CAS Number 6640-65-9

Molecular Formula CeH4CIN3

Molecular Weight 153.57 g/mol

Canonical SMILES C1=CC(=C(N=C1N)CNHC#N
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Physicochemical Properties

The physical state and solubility profile of a compound are critical parameters that inform its
handling, storage, and application in synthetic chemistry. 6-Amino-2-chloronicotinonitrile is
typically supplied as a solid, and its properties are summarized below.

Property Value Source(s)
Off-white to yellow or brown

Appearance
powder/crystals

Melting Point 198 - 203 °C (388.4 - 397.4 °F)

Boiling Point Data not available

- Soluble in Dimethyl Sulfoxide
Solubility

(DMSO)

Note: Solubility in other common organic solvents like methanol, ethanol, or dichloromethane is
not consistently reported and should be determined empirically for specific applications.

Chemical Reactivity and Synthetic Utility
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The synthetic value of 6-Amino-2-chloronicotinonitrile lies in the differential reactivity of its
three functional groups. This allows for selective, stepwise modifications, making it a highly
sought-after intermediate for constructing complex molecular scaffolds.

e Amino Group (C6): This group is a potent nucleophile and can readily undergo reactions
such as acylation, alkylation, and diazotization. It is also a key handle for building fused ring
systems.

e Chloro Group (C2): The chlorine atom is an excellent leaving group, making the C2 position
susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a
wide variety of substituents, including amines, alcohols, and thiols, which is a common
strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

« Nitrile Group (C3): The cyano group is a versatile functional handle. It can be hydrolyzed to a
carboxylic acid or an amide, reduced to an amine, or used as a precursor for forming
heterocyclic rings like tetrazoles.

Its utility is prominently demonstrated in the synthesis of pyrido[2,3-d]pyrimidine derivatives,
which form the core of many biologically active molecules. For instance, it serves as a key
starting material for the synthesis of compounds that have been investigated for their potential
as CDK inhibitors, which are important targets in cancer therapy.

Synthesis Protocol: A Generalized Approach

While multiple specific synthetic routes exist depending on the desired final product, a common
and illustrative workflow involves the nucleophilic substitution at the C2 position followed by
cyclization. The following diagram and protocol outline a representative synthetic pathway
starting from 6-Amino-2-chloronicotinonitrile.
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Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

6-Amino-2-chloronicotinonitrile Primary Amine (R-NH2)
(Starting Material) + Base (e.g., DIPEA)

Nucleophilic Aromatic Substitution (SNAr)
Solvent: e.g., NMP or DMSO -
Heat (e.g., 100-150°C)

Workup & Purificatio

Intermediate: Cyclization Reagent
6-Amino-2-(alkylamino)nicotinonitrile (e.g., Formamide or Triethyl Orthoformate)

Intramolecular Cyclization
High Temperature

Purificatio

Final Product:
Substituted Pyrido[2,3-d]pyrimidine

Click to download full resolution via product page

Caption: Generalized workflow for synthesizing pyrido[2,3-d]pyrimidines.

Step-by-Step Methodology:
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e Reaction Setup: To a solution of 6-Amino-2-chloronicotinonitrile (1.0 eq) in a high-boiling
polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO),
add the desired primary amine (1.1-1.5 eq) and a non-nucleophilic base like N,N-
Diisopropylethylamine (DIPEA) (2.0 eq).

o Causality: A high-boiling aprotic solvent is chosen to facilitate the SNAr reaction, which
often requires elevated temperatures to proceed at a reasonable rate. The base is
essential to neutralize the HCI generated during the substitution.

¢ Nucleophilic Substitution: Heat the reaction mixture to 100-150 °C and monitor the reaction
progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically
complete within 4-24 hours.

o Self-Validation: The disappearance of the starting material and the appearance of a new,
less polar spot (on TLC) or a product peak with the expected mass (on LC-MS) confirms
the successful substitution.

o Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water
or ice-water. The resulting precipitate is collected by filtration, washed with water, and dried
under vacuum.

o Causality: This precipitation step effectively removes the high-boiling solvent and other
water-soluble impurities.

o Cyclization: Resuspend the isolated intermediate in a cyclizing agent such as formamide or a
mixture of triethyl orthoformate and an acid catalyst. Heat the mixture to a high temperature
(e.g., 150-200 °C).

o Causality: High temperatures provide the necessary activation energy for the
intramolecular cyclization, where the C6-amino group attacks the nitrile carbon (or its
activated form), leading to the formation of the pyrimidine ring.

 Final Purification: Upon completion, cool the mixture. The crude product, which often
precipitates, can be purified by filtration and washing, or by column chromatography on silica
gel to yield the final, pure pyrido[2,3-d]pyrimidine derivative.
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o Self-Validation: The purity and identity of the final product must be confirmed by analytical
methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety and Handling

As with any active chemical reagent, proper handling of 6-Amino-2-chloronicotinonitrile is
paramount. The following information is derived from its Safety Data Sheet (SDS).

Hazard Category GHS Pictogram(s) Hazard Statement(s)

H302: Harmful if swallowed.
Acute Toxicity lraalt text H312: Harmful in contact with
skin. H332: Harmful if inhaled.

Skin Corrosion/Irritation lrialt text H315: Causes skin irritation.

o b, H319: Causes serious eye
Eye Damage/Irritation lraalt text L
irritation.

. L By H335: May cause respiratory
Respiratory Sensitization laalt text L
irritation.

Recommended Handling Procedures:

e Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified
chemical fume hood.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.
o Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate
respirator.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.
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Conclusion

6-Amino-2-chloronicotinonitrile is a quintessential example of a high-value chemical
intermediate. Its well-defined physicochemical properties and predictable, versatile reactivity
make it an indispensable tool for medicinal chemists. The ability to selectively functionalize its
amino, chloro, and nitrile groups provides a robust and logical pathway for the construction of
complex heterocyclic systems, particularly those based on the pyrido[2,3-d]pyrimidine scaffold.
A comprehensive understanding of its properties, reactivity, and safe handling protocols, as
detailed in this guide, is essential for its effective and safe utilization in research and
development.

 To cite this document: BenchChem. [Physical and chemical characteristics of 6-Amino-2-
chloronicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037677#physical-and-chemical-characteristics-of-6-
amino-2-chloronicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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